3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one

Description

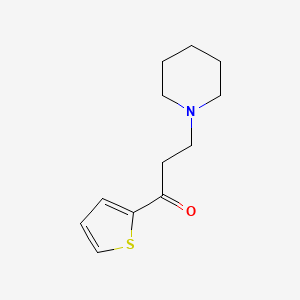

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a piperidin-1-yl group at position 3 and a thiophen-2-yl group at position 1. The molecular formula is C₁₂H₁₅NOS, with a molecular weight of 221.31 g/mol.

Properties

IUPAC Name |

3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-5,10H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGZIROEOMANMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279365 | |

| Record name | 3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-49-4 | |

| Record name | NSC12475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bruylants Reaction via α-Amino Nitriles

The Bruylants reaction, involving the addition of organometallic reagents to α-amino nitriles, is a classical route for synthesizing aminoketones. For 3-piperidin-1-yl-1-thiophen-2-ylpropan-1-one, this method proceeds as follows:

Step 1: Preparation of α-Amino Nitrile Precursor

3-Piperidin-1-ylpropanenitrile is synthesized by reacting piperidine with acrylonitrile under basic conditions. This intermediate serves as the nitrogen-containing backbone.

Step 2: Grignard Addition

Thiophen-2-ylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium in anhydrous tetrahydrofuran (THF). This Grignard reagent is then added to 3-piperidin-1-ylpropanenitrile, forming a nitrile adduct.

Step 3: Hydrolysis to Ketone

The nitrile group is hydrolyzed to a ketone using aqueous hydrochloric acid (HCl) and heat, yielding the target compound. This step requires careful pH control to avoid over-hydrolysis or side reactions.

Challenges and Optimization

Copper-Catalyzed α-Amination of Ketones

Transition-metal catalysis offers a streamlined alternative. A method adapted from the α-amination of propiophenone derivatives involves:

Step 1: Substrate Preparation

1-Thiophen-2-ylpropan-1-one is synthesized via Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of aluminum chloride (AlCl₃).

Step 2: Catalytic Amination

A copper(I) catalyst (e.g., [Cu(MeCN)₄]PF₆) facilitates the coupling of 1-thiophen-2-ylpropan-1-one with piperidine in dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds via a radical mechanism, forming the C–N bond at the α-position.

Reaction Conditions

- Catalyst Loading : 10 mol% Cu(I)

- Solvent : DMSO

- Time : 10–12 hours

- Yield : 75–82% (optimized for similar substrates).

Advantages

Nucleophilic Addition to α,β-Unsaturated Ketones

A third route exploits Michael addition chemistry:

Step 1: Synthesis of α,β-Unsaturated Ketone

1-Thiophen-2-ylpropen-1-one is prepared via condensation of thiophene-2-carbaldehyde with acetone under acidic conditions.

Step 2: Piperidine Addition

Piperidine undergoes conjugate addition to the α,β-unsaturated ketone in ethanol, catalyzed by triethylamine. The reaction is exothermic and requires cooling to 0°C.

Yield and Limitations

- Yield : ~50% due to competing polymerization of the enone.

- Stereoselectivity : Mixtures of diastereomers may form, complicating purification.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Bruylants Reaction | Grignard reagent, HCl | 45–68% | High regioselectivity | Sensitive to moisture, multi-step |

| Cu-Catalyzed Amination | Cu(I) catalyst, DMSO | 75–82% | Mild conditions, scalable | Requires inert atmosphere |

| Michael Addition | Triethylamine, ethanol | ~50% | Simple setup | Low yield, stereochemical issues |

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Distinct signals for thiophene protons (δ 6.8–7.4 ppm), piperidine methylenes (δ 2.5–3.2 ppm), and ketone carbonyl (δ 208 ppm in ¹³C NMR).

- ¹³C NMR : Carbonyl carbon at ~208 ppm, with thiophene carbons between 125–140 ppm.

Mass Spectrometry

- HRMS : Molecular ion peak at m/z 235.1034 (C₁₃H₁₇NOS⁺), confirming the molecular formula.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution Patterns and Backbone Variations

- 3-Phenyl-1-piperidin-1-ylpropan-1-one (C₁₄H₁₉NO, MW 217.31 g/mol): Replaces the thiophen-2-yl group with phenyl, eliminating sulfur-mediated interactions.

- 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (C₁₈H₂₁NOS, MW 299.44 g/mol): Features a butanone backbone, increasing chain length and conformational flexibility. The extended structure may enhance binding affinity in hydrophobic pockets but reduce metabolic stability due to higher lipophilicity .

- 3-(Thiophen-2-ylthio)-1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one (C₁₈H₁₆ClF₃N₃OS₂, MW 468.91 g/mol): Incorporates a thioether linkage and trifluoromethylpyridine group, enhancing electronic complexity. The thioether may improve oxidative stability but introduce steric hindrance compared to the ketone group in the target compound .

Functional Group Modifications

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Replaces the ketone and piperidine with a hydroxyl and methylamino group, increasing polarity. This structural shift likely reduces blood-brain barrier permeability compared to the target compound .

- 3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3,4-b][5,4-d]pyrimidin-4-one: A fused thiopyrano-pyrimidinone system with a piperidine substituent. The rigid heterocyclic framework contrasts with the flexible propanone backbone of the target compound, suggesting divergent pharmacological applications .

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one | C₁₂H₁₅NOS | 221.31 | Ketone backbone, thiophene sulfur, piperidine | CNS targeting, enzyme inhibition |

| 3-Phenyl-1-piperidin-1-ylpropan-1-one | C₁₄H₁₉NO | 217.31 | Phenyl substitution, no sulfur | Lipophilic drug candidates |

| 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one | C₁₈H₂₁NOS | 299.44 | Extended chain, phenyl-piperidine hybrid | Enhanced receptor binding affinity |

| 3-(Thiophen-2-ylthio)-propan-1-one derivatives | Varies | 350–470 | Thioether linkage, halogenated substituents | Antimicrobial or anticancer agents |

- Electronic Effects : The thiophen-2-yl group’s sulfur atom enables dipole-dipole interactions and hydrogen bonding, absent in phenyl analogs. This may enhance binding to sulfur-recognizing enzymes or receptors .

- Solubility: Piperidine’s basic nitrogen improves aqueous solubility at physiological pH, advantageous for oral bioavailability. In contrast, compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol exhibit higher polarity but lower membrane permeability .

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas phenyl groups undergo slower cytochrome P450-mediated degradation. The target compound’s metabolic profile likely falls between these extremes .

Biological Activity

Overview

3-Piperidin-1-yl-1-thiophen-2-ylpropan-1-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a thiophene moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential, particularly in the context of cancer treatment and other diseases.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may inhibit specific enzymes and proteins involved in critical biological pathways, including those related to cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown promising results in reducing cell viability in models of breast cancer, specifically the MDA-MB-231 triple-negative breast cancer cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 6.25 | Significant decrease in viability |

| MCF-7 | >200 | No significant effects observed |

The IC50 value indicates the concentration required to inhibit cell viability by 50%. The data suggest that this compound is particularly effective against the MDA-MB-231 cell line, highlighting its potential as an anticancer agent.

Mechanistic Studies

Further investigations into the mechanism of action have revealed that this compound may interact with key regulatory proteins involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). Inhibition of CDK activity can lead to disrupted cell cycle progression and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

- In Vitro Study on MDA-MB-231 Cells : A study evaluated the effect of varying concentrations of the compound on MDA-MB-231 cells, demonstrating a dose-dependent decrease in cell viability, with significant effects observed at low concentrations (6.25 µM).

- In Vivo Efficacy : Animal model studies are ongoing to assess the therapeutic potential and safety profile of this compound when administered systemically. Preliminary results indicate reduced tumor growth rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.